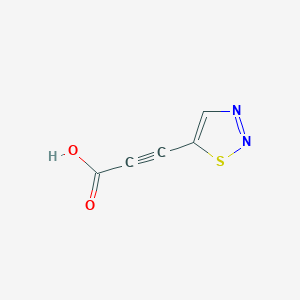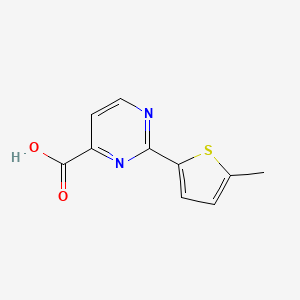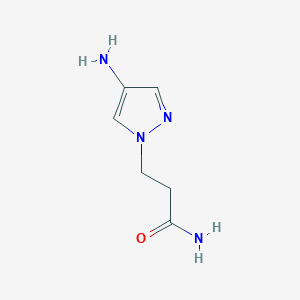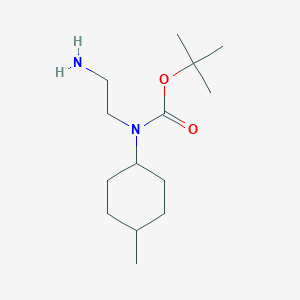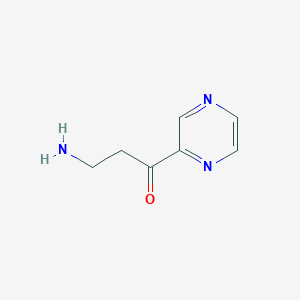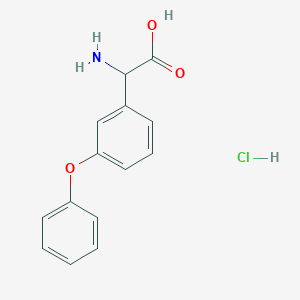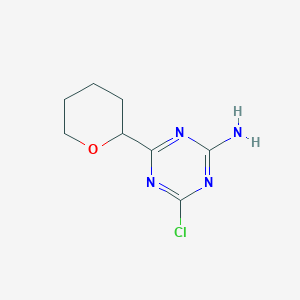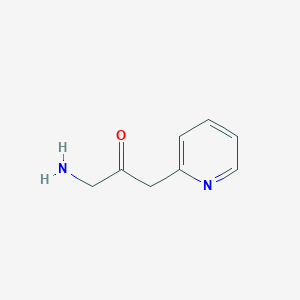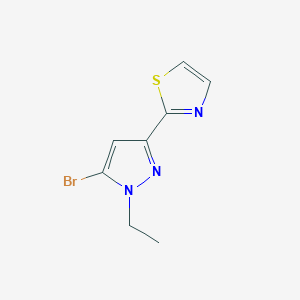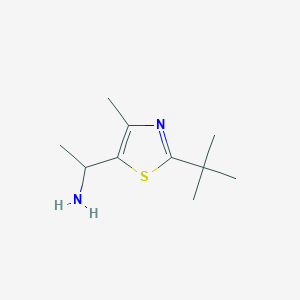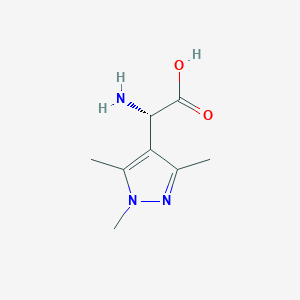
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a compound with a unique structure that includes a pyrazole ring. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of pyrazole derivatives with amino acids. One common method is the condensation of pyrazole-4-carbaldehydes with amino acids in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with glacial acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(trimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but lacks the amino group.
2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid: Contains an oxy group instead of an amino group.
Uniqueness
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
STHZFZDWFBBWOW-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)[C@@H](C(=O)O)N |
SMILES canónico |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


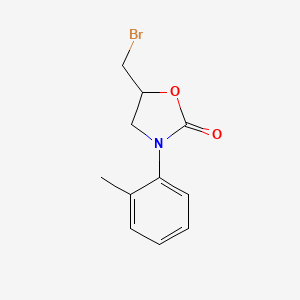
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
